molecular formula C13H19NO2 B10826912 (R)-3-(4-propylmorpholin-2-yl)phenol CAS No. 547770-05-8

(R)-3-(4-propylmorpholin-2-yl)phenol

Cat. No.: B10826912
CAS No.: 547770-05-8
M. Wt: 221.29 g/mol
InChI Key: WYEGTIGJSHGEID-ZDUSSCGKSA-N
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Description

®-3-(4-propylmorpholin-2-yl)phenol is a chiral organic compound that features a morpholine ring substituted with a propyl group and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-propylmorpholin-2-yl)phenol typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation using propyl halides under basic conditions.

    Attachment of the Phenol Moiety: The phenol group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-propylmorpholin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the morpholine ring.

    Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Quinones.

    Reduction: Reduced morpholine derivatives.

    Substitution: Alkylated phenol derivatives.

Scientific Research Applications

    Chemistry: As a building block in organic synthesis.

    Biology: As a ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its structural similarity to bioactive molecules.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ®-3-(4-propylmorpholin-2-yl)phenol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The phenol group could participate in hydrogen bonding, while the morpholine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-methylmorpholin-2-yl)phenol: Similar structure with a methyl group instead of a propyl group.

    ®-3-(4-ethylmorpholin-2-yl)phenol: Similar structure with an ethyl group instead of a propyl group.

Uniqueness

®-3-(4-propylmorpholin-2-yl)phenol is unique due to the specific substitution pattern on the morpholine ring, which can influence its chemical reactivity and biological activity. The propyl group may confer different steric and electronic properties compared to its methyl and ethyl analogs.

Properties

IUPAC Name

3-[(2R)-4-propylmorpholin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-6-14-7-8-16-13(10-14)11-4-3-5-12(15)9-11/h3-5,9,13,15H,2,6-8,10H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEGTIGJSHGEID-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOC(C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCO[C@@H](C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430791
Record name 3-[(2R)-4-propylmorpholin-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547770-05-8
Record name PF-219061
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0547770058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2R)-4-propylmorpholin-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-219061
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK5ZP8L5S2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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